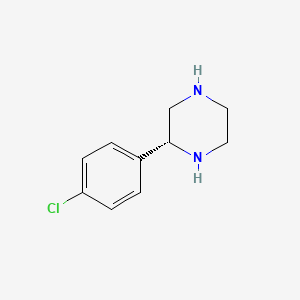

(R)-2-(4-chlorophenyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Advanced Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and synthesis of a vast array of organic molecules. google.comrsc.orgnih.gov Its prevalence stems from a unique combination of chemical and physical properties. The presence of two nitrogen atoms imparts basicity and enhances water solubility, which are often desirable characteristics in various applications. researchgate.net Furthermore, the piperazine scaffold provides a flexible yet conformationally defined structure that can be readily functionalized at its nitrogen atoms, allowing for the systematic modulation of its properties. nih.gov

In advanced organic synthesis, the piperazine moiety serves multiple roles. It can act as a versatile linker, connecting different pharmacophoric groups within a single molecule. nih.gov Its chemical reactivity facilitates its incorporation into larger, more complex architectures through various synthetic transformations. nih.gov The ability to introduce substituents on both the nitrogen and carbon atoms of the piperazine ring allows for the exploration of a broad chemical space, leading to the discovery of compounds with diverse functionalities. rsc.orgprepchem.com

Stereochemical Considerations in Heterocyclic Compound Development

The introduction of stereocenters into heterocyclic compounds is a critical aspect of modern chemical synthesis, particularly in the development of pharmacologically active agents. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For chiral molecules, it is a regulatory requirement that each enantiomer be studied in detail, as they can exhibit different biological activities. rsc.orgprepchem.com

In the context of piperazines, the creation of a stereocenter, for instance at the C2 position, leads to chiral piperazine derivatives. The development of asymmetric synthetic methods to produce enantiomerically pure or enriched piperazines is a significant area of research. nih.gov These methods include chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions, all aimed at achieving high levels of stereocontrol. umn.edu The ability to selectively synthesize one enantiomer over the other is crucial for producing compounds with desired stereospecific interactions.

Overview of (R)-2-(4-chlorophenyl)piperazine in Chemical Synthesis and Precursor Roles

This compound is a prime example of a chiral building block that has found significant utility in chemical synthesis. This compound features a piperazine ring with a 4-chlorophenyl group attached to a stereogenic center at the 2-position, in the (R)-configuration. Its specific structure makes it a valuable precursor for the synthesis of more complex chiral molecules.

This particular chiral piperazine derivative serves as a key intermediate in the asymmetric synthesis of various target compounds. For instance, it is utilized in the preparation of ligands for serotonin (B10506) and dopamine (B1211576) receptors, which are important targets in central nervous system (CNS) research. The presence of the chiral center is crucial for achieving stereospecific binding to these receptors. nih.gov The synthesis of this compound itself can be achieved through various methods, including the resolution of the corresponding racemic mixture or through asymmetric synthesis routes. umn.eduwhiterose.ac.uk Its role as a foundational element in the construction of intricate molecular architectures underscores the importance of chiral piperazines in contemporary chemical research.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| IUPAC Name | (2R)-2-(4-chlorophenyl)piperazine | nih.gov |

| Molecular Formula | C₁₀H₁₃ClN₂ | nih.gov |

| Molecular Weight | 196.67 g/mol | nih.gov |

| CAS Number | 769944-51-6 | nih.gov |

| Canonical SMILES | C1CNC@@HC2=CC=C(C=C2)Cl | nih.gov |

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOVNNDSINVUBR-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 4 Chlorophenyl Piperazine and Its Precursors

Direct Stereoselective Synthesis Approaches

Direct methods for synthesizing (R)-2-(4-chlorophenyl)piperazine in an enantiomerically pure form are highly sought after for their efficiency. These approaches build the chiral center with the correct stereochemistry during the formation of the molecule.

Asymmetric Catalysis in Piperazine (B1678402) Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral piperazines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Methods applicable to the synthesis of 2-arylpiperazines often involve the catalytic hydrogenation or cyclization of strategically chosen precursors.

One notable method is the iridium-catalyzed asymmetric hydrogenation of substituted pyrazines. researchgate.net By activating the pyrazine (B50134) ring with an alkyl halide, a subsequent hydrogenation using a chiral iridium catalyst can yield a wide range of chiral piperazines with high enantioselectivity, reaching up to 96% enantiomeric excess (e.e.). researchgate.net Another strategy involves the palladium-catalyzed aerobic oxidative cyclization of alkenes, which can be adapted for asymmetric synthesis by using chiral ligands to construct the six-membered piperazine ring. organic-chemistry.org Similarly, palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component can afford highly substituted piperazines with excellent stereochemical control. organic-chemistry.org

Copper-catalyzed intramolecular hydroamination is another viable route. nih.gov This method can be used to form various enantiomerically enriched nitrogen heterocycles, including structures analogous to the piperazine core, with high levels of enantiomeric purity under mild conditions. nih.gov

| Catalytic System | Reaction Type | Key Features | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Iridium Complex | Asymmetric Hydrogenation | Applicable to activated pyrazine precursors. researchgate.net | Up to 96% researchgate.net |

| Chiral Palladium Complex | Oxidative Cyclization | Forms piperazine ring from alkene precursors. organic-chemistry.org | High stereocontrol organic-chemistry.org |

| Chiral Copper Complex | Intramolecular Hydroamination | Forms N-heterocycles under mild conditions. nih.gov | High enantiopurity nih.gov |

Enantioselective Amination and Cyclization Reactions

This strategy involves the creation of a chiral open-chain precursor, followed by a cyclization step to form the piperazine ring. The key is to control the stereochemistry during the initial amination or a subsequent step before the ring is closed.

A modular synthesis for 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org The required substrates are prepared from amino acids, which provide the initial chiral information. organic-chemistry.org Another approach begins with α-amino acids to generate orthogonally protected chiral 1,2-diamines. researchgate.net These intermediates then undergo an aza-Michael addition with a vinyl sulfonium (B1226848) salt, followed by cyclization to yield the chiral 2-substituted piperazine. researchgate.net

A different synthetic pathway starts from readily available phenacyl bromides. researchgate.netnih.gov The synthesis features a Corey-Bakshi-Shibata (CBS) reduction of the phenacyl bromide to create an optically enriched alcohol. researchgate.netnih.gov This is followed by a series of transformations, including the construction of the piperazine ring via the reduction of a piperazine-2,3-dione intermediate, to yield the final 2-arylpiperazine. researchgate.netnih.gov

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for asymmetric synthesis. researchgate.net In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. researchgate.netyoutube.com After the desired transformation, the auxiliary is cleaved and can often be recycled. researchgate.net

A prominent example is the use of oxazolidinone auxiliaries, such as those developed by Evans. researchgate.net These are attached to a carboxylic acid derivative to form a chiral imide. researchgate.net Enolization followed by alkylation proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. researchgate.net For piperazine synthesis, a suitable fragment could be alkylated and then elaborated into the final ring system before the auxiliary is removed.

Pseudoephedrine is another versatile chiral auxiliary. researchgate.net It can be used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which are precursors that can be converted to chiral piperazines through subsequent chemical steps. researchgate.net

Kinetic Resolution Strategies for Enantiomeric Purity

Kinetic resolution is a process used to separate a racemic mixture by reacting it with a chiral agent that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer.

A notable example involves the use of the chiral ligand (+)-sparteine with n-BuLi for the kinetic resolution of N-protected 2-arylpiperazines. nih.gov This method results in the recovery of the unreacted piperazine with very high enantiomeric ratios (up to 99:1), while the faster-reacting enantiomer is converted into a 2,2-disubstituted product. nih.gov

| Reagents | Chiral Ligand | Solvent | Result | Enantiomeric Ratio (e.r.) of Recovered Amine |

|---|---|---|---|---|

| n-BuLi, Methyl Chloroformate | (+)-sparteine | Toluene (B28343) | Recovered (S)-2-arylpiperazine and formed (R)-2,2-disubstituted product. nih.gov | Up to 99:1 nih.gov |

Diastereomeric Salt Formation with Chiral Acids (e.g., N-acetylleucine)

This classical resolution technique is one of the most widely used methods for separating enantiomers of basic compounds like piperazines on an industrial scale. wikipedia.org The process involves reacting the racemic base, such as 2-(4-chlorophenyl)piperazine (B2986007), with a single enantiomer of a chiral acid. wikipedia.orgnih.gov This acid-base reaction forms a pair of diastereomeric salts.

Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.org One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the more soluble diastereomeric salt in the mother liquor. ntnu.noresearchgate.net After separation by filtration, the pure diastereomeric salt is treated with a base to break the salt and liberate the free, enantiomerically pure amine. Chiral acids commonly used for this purpose include tartaric acid derivatives, mandelic acid, and chiral amino acid derivatives like N-acetylleucine. nih.govchiralpedia.comnih.gov The choice of solvent is critical as it can significantly influence the difference in solubility between the diastereomeric salts. researchgate.net

Chiral Chromatography-Based Resolution Techniques

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic compound. chiralpedia.comcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) with a CSP is the most common approach. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and widely used for separating a broad range of chiral molecules. chromatographyonline.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com These complexes have different stabilities, leading to different retention times on the column and thus enabling separation. The choice of mobile phase (normal, reversed, or polar organic) and additives can dramatically affect the selectivity and resolution of the separation. chromatographyonline.comnih.gov

Supercritical Fluid Chromatography (SFC) is another valuable technique that often provides faster separations and is considered a greener alternative to HPLC due to its use of supercritical CO2 as the main mobile phase component.

| Technique | Chiral Stationary Phase (CSP) Type | Common Mobile Phases | Principle of Separation |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2) nih.gov | Normal: Hexane/Ethanol (B145695) Polar Organic: Acetonitrile (B52724)/Methanol (B129727) nih.gov | Differential formation of transient diastereomeric complexes with the CSP. chiralpedia.comcsfarmacie.cz |

| Chiral SFC | Polysaccharide-based | Supercritical CO2 with alcohol modifiers (e.g., Methanol) | Differential interaction and solubility in the supercritical mobile phase/CSP system. |

Biocatalytic Approaches to Chiral Resolution

The generation of enantiomerically pure compounds is a cornerstone of pharmaceutical synthesis. For 2-arylpiperazines, including the 4-chloro derivative, chiral resolution is a critical step to isolate the desired (R)- or (S)-enantiomer from a racemic mixture. While chemical methods of kinetic resolution are well-documented, biocatalytic approaches offer a green and highly selective alternative.

Enzymatic kinetic resolution (EKR) utilizes enzymes, such as lipases or esterases, that selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enriched. For instance, the enzymatic resolution of related heterocyclic compounds like 2-piperidineethanol (B17955) has been successfully demonstrated. mdpi.com This process often involves the acylation or hydrolysis of a suitable derivative, where the enzyme's chiral binding pocket discriminates between the two enantiomers. Although direct biocatalytic resolution data for 2-(4-chlorophenyl)piperazine is not extensively published, the principles established with similar structures highlight the potential of this methodology. The strategy would typically involve derivatizing the piperazine, for example, at one of the nitrogen atoms with a group susceptible to enzymatic transformation, followed by the EKR process.

Another relevant biocatalytic strategy is oxidative kinetic resolution. This has been applied to precursors like (±)-4-(chlorophenyl)phenylmethanol, where microorganisms such as Nocardia corallina can selectively oxidize one enantiomer to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. This demonstrates the feasibility of using whole-cell biocatalysts for the stereoselective synthesis of chiral building blocks that could be used to construct the target piperazine.

Synthesis of Key Precursors and Intermediates

The construction of this compound relies on the efficient synthesis of key structural components, namely the 2-arylpiperazine core and the chiral center bearing the 4-chlorophenyl group.

Preparation of 2-Arylpiperazine Scaffolds

The synthesis of the racemic 2-arylpiperazine scaffold is the initial step before chiral resolution or the final step in a convergent synthesis. Several methods are employed to construct this heterocyclic core.

Photocatalytic Decarboxylative Arylation: A modern approach involves the coupling of an N-protected piperazine-2-carboxylic acid with an aryl halide. nih.gov This metallaphotoredox-catalyzed reaction allows for the direct installation of the aryl group at the C-2 position. researchgate.net

Cyclization from Anilines: Traditional methods often involve the cyclization of an appropriately substituted aniline (B41778) with a bis-electrophilic partner like bis(2-haloethyl)amine. nih.gov

Direct C-H Arylation: Recent advances in photoredox catalysis have enabled the direct C-H arylation of N-protected piperazines. mdpi.com Using an iridium-based photocatalyst, a piperazine can be coupled with an aryl halide to form the C-C bond directly, offering a more atom-economical route. mdpi.com

Decarboxylative Cyclization: A photoredox-based annulation between a glycine-derived diamine and an aldehyde, such as 4-chlorobenzaldehyde, can produce 2-arylpiperazines under mild conditions. organic-chemistry.org This "CarboxyLic Amine Protocol" (CLAP) uses an iridium photocatalyst to generate an α-aminyl radical that drives the cyclization. mdpi.com

Stereoselective Introduction of the 4-chlorophenyl Moiety

Achieving the specific (R)-configuration at the C-2 position is the most critical challenge. This is primarily accomplished through the resolution of a racemic mixture.

Kinetic Resolution by Asymmetric Lithiation: A highly effective method for obtaining enantioenriched 2-arylpiperazines is kinetic resolution via deprotonation. nih.govnih.gov This technique uses a chiral lithium amide base, typically formed from n-butyllithium (n-BuLi) and a chiral ligand like (+)-sparteine or a (−)-sparteine surrogate. nih.govmdpi.com The chiral base selectively deprotonates one enantiomer of the racemic N-protected 2-(4-chlorophenyl)piperazine at the C-2 position. The resulting lithiated intermediate is then quenched with an electrophile (e.g., methyl chloroformate). nih.gov This process yields a 2,2-disubstituted product from one enantiomer, while the unreacted (R)- or (S)-enantiomer (depending on the sparteine (B1682161) enantiomer used) is recovered with high enantiomeric purity. nih.govresearchgate.net For example, using (+)-sparteine allows for the recovery of the unreacted piperazine with an enantiomeric ratio of up to 99:1. nih.gov

| Reactant | Reagents | Product | Enantiomeric Ratio (er) | Ref |

| Racemic N-Boc-2-(aryl)piperazine | 0.6 equiv n-BuLi, 0.8 equiv (+)-sparteine, then MeOCOCl | Recovered (R)-N-Boc-2-(aryl)piperazine | up to 99:1 | nih.gov |

This interactive table summarizes the kinetic resolution process.

Formation of Related Chiral Amines for Piperazine Annulation

An alternative to resolving the final product is to build the piperazine ring from a pre-existing chiral building block. This "chiral pool" approach leverages readily available enantiopure starting materials.

One strategy involves starting with a chiral amine that already contains the desired stereocenter. For example, an enantiopure amino alcohol like (R)-phenylglycinol can serve as a chiral auxiliary to guide the synthesis. rsc.org A more direct route would involve a precursor such as an enantiopure 1-(4-chlorophenyl)ethane-1,2-diamine (B3033010) or a related chiral amino alcohol. The piperazine ring is then formed by cyclization with a suitable C2 synthon, such as a dihaloethane or by a double reductive amination with glyoxal.

A recently developed method involves the catalytic reductive cyclization of dioximes, which are prepared from the sequential addition of nitrosoalkene precursors to a primary amine. nih.gov Applying this logic, a chiral primary amine, such as (R)-1-phenylethanamine, can be used to construct a chiral piperazine, demonstrating the principle of transferring chirality from a precursor amine to the final heterocyclic product. nih.gov This strategy could be adapted using a chiral amine bearing the 4-chlorophenyl group to achieve the synthesis of this compound.

Reaction Conditions and Optimization in Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. The choice of solvent and catalyst is paramount.

Solvent Effects and Reaction Catalysis

The selection of solvents and catalysts is tailored to each specific transformation in the synthetic sequence.

Solvent Effects:

In asymmetric lithiation for kinetic resolution, non-polar aprotic solvents like toluene are preferred to ensure the stability and reactivity of the organolithium intermediates. nih.gov

For photocatalytic reactions , solvents are chosen based on the solubility of the substrates and the catalyst, with acetonitrile (MeCN) and dichloromethane (B109758) (CH2Cl2) being common choices. mdpi.com Research has shown that solvent mixtures, such as 4:1 HFIP/CH3CN, can significantly improve catalytic efficiency in certain piperazine syntheses.

In traditional nucleophilic substitution reactions for ring formation, polar aprotic solvents like DMF or alcohols such as ethanol are often used to facilitate the reaction between the amine and alkyl halide precursors. nih.gov In some cases, using an excess of piperazine itself as the solvent provides an environmentally friendly and cost-effective option. organic-chemistry.org

Reaction Catalysis: A wide array of catalysts is employed in modern piperazine synthesis:

Palladium Catalysts: Pd-based catalysts are fundamental for cross-coupling reactions, such as the Buchwald-Hartwig amination to form N-arylpiperazines, and for Wacker-type aerobic oxidative cyclizations. organic-chemistry.org

Iridium and Ruthenium Catalysts: These are prominent in photoredox catalysis for C-H functionalization and annulation reactions. mdpi.comorganic-chemistry.org Iridium complexes like [Ir(ppy)2(dtbpy)]PF6 and organic photocatalysts like 4CzIPN have proven effective. mdpi.comorganic-chemistry.org Ruthenium(II) complexes are used for coupling diols and diamines to form the piperazine ring. organic-chemistry.org

Chiral Ligands/Bases: In stereoselective synthesis, chiral ligands are essential. As discussed, (+)-sparteine and its surrogates are crucial for the kinetic resolution of 2-arylpiperazines via asymmetric deprotonation. nih.govmdpi.com

Nickel Catalysts: For large-scale industrial preparations from amino compounds, a Ni-MgO catalyst can be used at high temperatures (200–275 °C) to drive the formation of the piperazine ring. google.com

| Reaction Type | Catalyst | Solvent | Key Features | Ref |

| Kinetic Resolution | n-BuLi / (+)-sparteine | Toluene | High enantioselectivity (er up to 99:1) | nih.gov |

| C-H Heteroarylation | Ir(ppy)2(dtbbpy)PF6 | Dichloromethane | Direct C-H bond functionalization | mdpi.com |

| Decarboxylative Annulation | [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN | Not specified | Mild conditions, forms C2-substituted piperazines | organic-chemistry.org |

| Diol-Diamine Coupling | (pyridyl)phosphine-ligated Ruthenium(II) | Not specified | Tolerates various functional groups | organic-chemistry.org |

| Ring Formation | Ni-MgO | None (neat) | High temperature, industrial scale | google.com |

This interactive table showcases various catalysts and conditions for piperazine synthesis.

Base Selection and Stoichiometry

The selection of an appropriate base and its stoichiometric ratio is pivotal in the synthesis of piperazine derivatives, as it influences reaction rates and pathways. A variety of both organic and inorganic bases are employed, with the choice depending on the specific reaction step, such as cyclization or N-alkylation. google.comnih.gov

Commonly used inorganic bases include potassium carbonate, sodium carbonate, potassium phosphate, and cesium carbonate. google.commdpi.com For instance, in the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate, anhydrous cesium carbonate is used in a significant excess (5 equivalents) to drive the reaction to completion. mdpi.com Similarly, potassium carbonate is a frequently utilized base in these syntheses. google.com

Organic bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), pyridine, and piperidine (B6355638) are also widely employed. google.comorganic-chemistry.org In some procedures, piperazine itself can serve as both a reactant and a base. organic-chemistry.org For example, a cost-effective and environmentally friendly synthesis of arylpiperazines has been developed using 2.5 equivalents of piperazine, which functions as both the solvent and the acid scavenger. organic-chemistry.org The basicity of the piperazine ring, with pKb values of 5.35 and 9.73 at 25 °C, allows it to act as a weak base. rsc.org

The stoichiometric amount of the base is a critical parameter. In a synthesis involving the reaction of 1-(3-chlorophenyl)-piperazine hydrochloride, sodium hydroxide (B78521) was used in a molar ratio of approximately 2.7 to 1 with respect to the piperazine salt. In another example, the synthesis of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) is achieved by reacting piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous K2CO3.

The following table summarizes various bases used in the synthesis of piperazine derivatives and their precursors.

| Base | Type | Context of Use |

| Potassium Carbonate | Inorganic | Cyclization and N-alkylation reactions. google.comgoogle.com |

| Sodium Carbonate | Inorganic | Often used in cyclization reactions. google.com |

| Cesium Carbonate | Inorganic | Employed in N-alkylation, often in large excess. mdpi.com |

| Sodium Hydroxide | Inorganic | Used in condensation reactions. |

| Triethylamine (TEA) | Organic | Common in cyclization and acylation reactions. google.com |

| Diisopropylethylamine (DIPEA) | Organic | Can be used as both a base and a solvent. google.com |

| Pyridine | Organic | Utilized in condensation and cyclization reactions. google.com |

| Piperidine | Organic | Can be used as a catalyst in certain reactions. |

Temperature and Pressure Influence on Reaction Kinetics

The optimal temperature range for the synthesis of piperazine derivatives varies significantly depending on the specific reaction. For instance, cyclization reactions to form the piperazine ring are often carried out at elevated temperatures, typically ranging from 60 °C to 145 °C. google.comgoogle.com A specific patent discloses a cyclization reaction that is advantageously carried out at a temperature between 120 °C and 130 °C. google.com In contrast, N-alkylation reactions can often proceed at lower temperatures, with some examples being conducted at room temperature (25-30 °C). mdpi.com The synthesis of certain intermediates may require even more varied temperature control, with acylation reactions sometimes performed at temperatures as low as -15 °C to +45 °C. google.com

The influence of pressure on these synthetic routes is less frequently detailed but can be a significant factor in certain types of reactions. For instance, hydrogen pressure is a key parameter in catalytic hydrogenation steps. One example describes a reaction carried out at 50°C under a hydrogen pressure of 3.5 atmospheres. googleapis.com In many other synthetic steps, the reaction is performed at atmospheric pressure. However, reduced pressure is commonly applied during the workup process, specifically for the removal of solvents by evaporation to isolate the product. mdpi.comgoogleapis.com

The table below provides a summary of the temperature ranges reported for various reaction types in the synthesis of piperazine derivatives.

| Reaction Type | Temperature Range (°C) | Pressure Conditions |

| Cyclization | 15 - 145 google.com | Atmospheric |

| Condensation | -15 - 130 google.com | Atmospheric |

| N-Alkylation | 25 - 30 mdpi.com | Atmospheric |

| Acylation | -15 - 45 google.com | Atmospheric |

| Hydrolysis | 90 - 95 google.com | Atmospheric |

| Catalytic Hydrogenation | ~50 googleapis.com | 3.5 atm H₂ googleapis.com |

| Solvent Removal | Ambient to elevated | Reduced Pressure mdpi.comgoogleapis.com |

In the context of the reaction of CO2 with aqueous solutions of 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine, it has been observed that while solubility decreases with an increase in temperature, the apparent reaction rate constant increases. researchgate.net This highlights the complex interplay between temperature and reaction kinetics in systems involving piperazine. For the co-production of piperazine and N-monoisopropylpiperazine, it was found that higher temperatures (in the range of 160 to 200 °C) favored the formation of more substituted alkyl piperazines. researchgate.net This suggests that temperature can be used to control the selectivity of the reaction towards specific products.

Chemical Derivatization and Scaffold Functionalization

N-Alkylation and Acylation Reactions of the Piperazine (B1678402) Nitrogen Atoms

N-Alkylation: This process involves the introduction of alkyl groups onto one or both nitrogen atoms. A primary challenge in the alkylation of symmetrical piperazines is controlling the degree of substitution to achieve mono-alkylation versus di-alkylation. In the case of (R)-2-(4-chlorophenyl)piperazine, the inherent asymmetry due to the C2-substituent provides a degree of regioselectivity. The N1 nitrogen is sterically more hindered than the N4 nitrogen, which can be exploited for selective functionalization.

Common methods for N-alkylation include:

Reaction with Alkyl Halides: A straightforward approach where an alkyl halide is reacted with the piperazine, typically in the presence of a base to neutralize the resulting hydrohalic acid. To favor mono-alkylation, an excess of the piperazine starting material can be used. researchgate.net

Reductive Amination: This method involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an agent like sodium cyanoborohydride (NaBH(CN)₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This technique is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts, which can be a side reaction with alkyl halides. researchgate.net

N-Acylation: This reaction introduces an acyl group, forming an amide linkage. Acylation is generally easier to control than alkylation, and mono-acylated products are often readily obtained. The resulting amides are typically less basic than the parent amines. Common acylating agents include acyl chlorides and acid anhydrides, often reacted in the presence of a non-nucleophilic base. ambeed.comnih.gov For instance, the reaction of a piperazine derivative with an acyl chloride can proceed efficiently to yield the corresponding amide. nih.gov

The choice of reaction conditions, such as solvent, temperature, and the stoichiometry of reactants, is crucial for achieving the desired outcome and maximizing yield. researchgate.netnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds This table presents generalized reactions applicable to the this compound core based on established piperazine chemistry.

| Reaction Type | Reagent Example | Product Functional Group | Key Considerations |

| N-Alkylation | Ethyl iodide | N-ethyl | Stoichiometry control is needed to manage mono/di-alkylation ratio. researchgate.net |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl | Avoids over-alkylation to quaternary salts. researchgate.net |

| N-Acylation | Acetyl Chloride | N-acetyl (amide) | Generally provides good control for mono-substitution. ambeed.comnih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst | N-aryl | Allows for the introduction of complex aromatic systems. |

Modifications of the 4-chlorophenyl Moiety

Direct chemical modification of the 4-chlorophenyl group on the this compound scaffold is a less common strategy compared to N-functionalization. The chloro-substituent is relatively unreactive towards typical nucleophilic aromatic substitution (SNAr). Such reactions usually require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this case.

However, modern cross-coupling reactions could potentially be employed to modify this moiety. For example, palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig amination could theoretically replace the chlorine atom with other functional groups (e.g., alkyl, aryl, or amino groups). This approach would likely require careful optimization of catalysts, ligands, and reaction conditions to be effective without degrading the rest of the molecule.

A more prevalent and practical approach is to synthesize the target molecule using a pre-functionalized phenyl starting material. For instance, instead of starting with 4-chloroaniline (B138754) to build the piperazine precursor, one could begin with 4-bromoaniline (B143363) or a boronic acid-substituted aniline (B41778) to incorporate the desired functionality from the outset.

Table 2: Potential but Less Common Modifications of the 4-chlorophenyl Ring

| Reaction Type | Potential Reagent | Resulting Moiety | Challenges |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl system | Requires specific and optimized catalytic conditions. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-aminophenyl derivative | Potential for catalyst poisoning by piperazine nitrogens. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-alkynylphenyl derivative | Requires careful control to avoid side reactions. nih.gov |

Introduction of Diverse Side Chains and Substituents onto the Piperazine Ring

The introduction of varied side chains onto the piperazine nitrogens is a cornerstone of derivatization for this class of compounds. This strategy allows for the fine-tuning of steric bulk, polarity, and hydrogen bonding capabilities. These modifications are typically achieved through the N-alkylation and N-acylation reactions discussed previously, but with more complex reagents. google.commdpi.com

Research has demonstrated the successful incorporation of numerous side chains, including:

Ether-containing chains: Side chains featuring ether linkages, such as ethoxyethanol or ethoxyacetic acid, can be introduced. google.comnih.gov For example, reacting the piperazine with a haloalkoxyacetate can yield derivatives with an acetic acid moiety. google.com

Thioether-containing chains: Nucleophilic substitution using a thiol on a 1-(2-chloroethyl)piperazine (B3192190) derivative can introduce a side chain with a sulfur atom. mdpi.com

Nitrogen-containing chains: Side chains bearing additional amine or amide functionalities can be appended, further modifying the compound's properties. nih.gov

Heterocyclic moieties: Various heterocyclic rings can be attached to the piperazine nitrogen, often via a methylene (B1212753) linker, using methods like the Mannich reaction. mdpi.com

Table 3: Examples of Side Chains Introduced onto the Piperazine Ring

| Side Chain Type | Method of Introduction | Example Reagent | Reference |

| Ethoxyacetic acid | Alkylation | Sodium chloroacetate | google.com |

| Phenylthioethyl | Nucleophilic Substitution | Thiophenol on a chloroethyl-piperazine derivative | mdpi.com |

| Acetonitrile (B52724) | Alkylation | Chloroacetonitrile | mdpi.com |

| Ethanol (B145695) | Alkylation | Ethylene oxide or 2-chloroethanol | sigmaaldrich.com |

| Triazole-methyl | Mannich Reaction | A 1,2,4-triazole (B32235) derivative and formaldehyde (B43269) | mdpi.com |

Cyclization and Annulation Strategies involving the Piperazine Core

Annulation reactions involve the construction of a new ring fused to the existing piperazine core. Such strategies can dramatically alter the three-dimensional shape and rigidity of the molecule. While the synthesis of piperazines via cyclization is common, using a pre-formed piperazine like this compound as a building block for further cyclization is a more advanced approach. bris.ac.ukorganic-chemistry.org

One potential strategy involves the di-functionalization of the piperazine nitrogens with groups that can subsequently react with each other to close a new ring. For instance, N-alkylation with a reagent containing a leaving group, followed by intramolecular N-alkylation of the second nitrogen, could form a bicyclic system.

Another approach is to use a reagent that reacts with both nitrogen atoms simultaneously to form a bridge across the ring. For example, reacting a 1,2-diamine with a bis-electrophile is a known method for forming the piperazine ring itself, and similar logic can be applied to bridge an existing piperazine. bris.ac.uk Palladium-catalyzed cyclization reactions that couple a diamine with a propargyl unit represent a modern method for creating highly substituted piperazines and related bis-nitrogen heterocycles. organic-chemistry.org

Chemo- and Regioselectivity in Derivatization Processes

Achieving selectivity is a critical aspect of synthesizing derivatives of this compound.

Regioselectivity: The two nitrogen atoms (N1 and N4) are chemically distinct. N1 is adjacent to the bulky 4-chlorophenyl substituent, making it more sterically hindered than N4. Consequently, reactions with sterically demanding reagents tend to occur preferentially at the N4 position. This inherent difference can be exploited to achieve regioselective mono-functionalization without the need for protecting groups.

Chemoselectivity: When multiple reactive sites exist, including the nitrogens and potentially the chlorophenyl ring, directing a reaction to a single site is key. The piperazine nitrogens are significantly more nucleophilic than the aromatic ring, ensuring that reactions like alkylation and acylation occur selectively on the nitrogen atoms.

To overcome challenges in regioselectivity, especially when functionalization at the more hindered N1 is desired, a protecting group strategy is often employed. researchgate.net

Protection: The more accessible N4 nitrogen is selectively protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group.

Functionalization: The unprotected N1 nitrogen is then reacted with the desired reagent.

Deprotection: The Boc group is removed under acidic conditions to reveal the free N4 amine, which can then be used for subsequent reactions if desired.

Controlling the stoichiometry of the reagents is another simple yet effective method. For instance, using just one equivalent of an acylating agent will statistically favor the formation of the mono-acylated product. nih.gov

Role As a Chiral Intermediate in Advanced Molecule Synthesis

Precursor in the Stereocontrolled Synthesis of Complex Heterocyclic Systems

The defined stereochemistry of (R)-2-(4-chlorophenyl)piperazine makes it an excellent starting material for stereocontrolled synthesis, where the three-dimensional arrangement of atoms in the final product is precisely managed. This control is critical when synthesizing complex heterocyclic systems, which are ring structures containing atoms of at least two different elements.

Researchers have utilized piperazine (B1678402) derivatives in multi-step protocols to generate novel heterocyclic compounds. For instance, piperazine moieties are incorporated into 1,2,4-triazole (B32235) derivatives through reactions like the Mannich reaction. mdpi.com In one example, a 1,2,4-triazole derivative was reacted with a substituted piperazine and formaldehyde (B43269) in ethanol (B145695) at room temperature to produce a novel Mannich base. mdpi.com This demonstrates how the piperazine ring system can be integrated into more complex heterocyclic structures. mdpi.com Similarly, N-(4-chlorophenyl) substituted pyrazoles have been used in three-component reactions with an aldehyde and malononitrile (B47326) to synthesize complex pyrano[2,3-c]pyrazole systems. dundee.ac.uk The use of a chiral, non-racemic piperazine derivative like this compound in such synthetic sequences allows for the creation of specific stereoisomers of the final heterocyclic product, which is often essential for its desired biological function.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref |

| 1,2,4-triazole derivative | 4-(4-bromophenyl)piperazine | Formaldehyde | 1,2,4-triazole Mannich Base | mdpi.com |

| Aldehyde | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Malononitrile | Pyrano[2,3-c]pyrazole | dundee.ac.uk |

Asymmetric Synthesis of Biologically Relevant Compounds

Asymmetric synthesis refers to the chemical synthesis that establishes one or more new elements of chirality. The use of enantiomerically pure starting materials is a fundamental strategy in this field. This compound serves as a key chiral pool material for the asymmetric synthesis of various biologically relevant compounds. The piperazine ring is a structural motif found in a wide array of pharmaceuticals, including antihistamines, antipsychotics, and antiviral agents. mdpi.com

A prominent example is the synthesis of Cetirizine, an antiallergic drug. An improved and scalable method has been developed for the synthesis of a key intermediate of Cetirizine, 2-[4-[(4-chlorophenyl) phenyl methyl]-1-piperazinyl] ethanol, starting from 4-chlorobenzhydryl piperazine. researchbib.com The structural backbone of this intermediate is closely related to this compound, highlighting the role of this scaffold in constructing antihistaminic drugs. Furthermore, derivatives such as (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile are noted for their potential as antihistamine and anxiolytic agents. smolecule.com The specific (R)-configuration is often crucial for the desired pharmacological activity.

Importance of Enantiomeric Purity in Downstream Synthesis

Enantiomeric purity, a measure of the excess of one enantiomer over the other in a chiral substance, is of paramount importance in the synthesis of pharmaceuticals. For chiral drugs, it is often the case that only one enantiomer is responsible for the therapeutic effects, while the other may be inactive or, in some cases, cause undesirable side effects. rsc.org Regulatory agencies often require that both enantiomers of a new chiral drug be studied in detail. rsc.org

Therefore, starting a synthesis with a building block of high enantiomeric purity, such as this compound, is highly advantageous. It ensures that the desired stereochemistry is carried through the subsequent reaction steps, leading to a final product with high enantiomeric excess (ee). This avoids the need for costly and often difficult chiral resolution steps later in the synthesis, where the enantiomers of the final compound would have to be separated. Methods in asymmetric synthesis aim to achieve complete chirality retention, with reported syntheses of related chiral piperidines achieving enantiomeric excesses greater than 95% (ee > 95%). rsc.org Using an enantiomerically pure intermediate like this compound is a direct and efficient way to achieve this goal in the synthesis of complex chiral molecules.

Scalability of Chiral Intermediate Production

For a chiral intermediate to be commercially viable for pharmaceutical manufacturing, its production method must be scalable. This means the synthesis can be adapted from a small laboratory scale to large-scale industrial production efficiently, cost-effectively, and safely. Various synthetic methods for piperazine-containing compounds are known, but not all are suitable for large-scale processes due to issues with yield, purification, or safety. nih.gov

Significant effort has been directed towards developing scalable syntheses for piperazine derivatives. For example, an improved method for producing a key intermediate for Cetirizine was developed to be easy, inexpensive, reproducible, and operationally simple. researchbib.com This highlights the focus on creating scalable processes. General methods for preparing 1,4-disubstituted piperazines have also been developed, and patents have been filed for synthetic methods of piperazine drug intermediates that aim for simple and convenient routes with mild reaction conditions. nih.govgoogle.com These developments in synthetic methodology are crucial for ensuring that chiral intermediates like this compound can be produced in the large quantities required for the manufacture of modern medicines.

| Feature | Description | Importance in Scalability | Ref |

| Simplicity | The process involves straightforward and clean reaction steps. | Reduces the number of unit operations and potential for error. | researchbib.com |

| Cost-Effectiveness | Utilizes commercially available and inexpensive starting materials. | Lowers the overall cost of the final active pharmaceutical ingredient. | researchbib.com |

| Reproducibility | The method consistently provides the desired product in good yield. | Ensures reliable production and quality control. | researchbib.com |

| Mild Conditions | Reactions are carried out under moderate temperatures and pressures. | Enhances safety and reduces energy consumption. | google.com |

Metabolic Disposition Studies in Preclinical Models

Identification of Phase I Biotransformation Pathways

Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis, preparing them for subsequent Phase II conjugation. upol.cz For piperazine (B1678402) derivatives, oxidative pathways are predominant.

Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings. In the case of molecules structurally related to (R)-2-(4-chlorophenyl)piperazine, this process has been observed in preclinical studies. For instance, the metabolism of m-chlorophenylpiperazine (mCPP), a structural isomer, involves para-hydroxylation to form p-hydroxy-mCPP (OH-mCPP). nih.gov Studies using human liver microsomes and cDNA-expressed human cytochrome P450 (CYP) isoenzymes have confirmed that CYP2D6 is the primary enzyme responsible for this specific hydroxylation. nih.gov The production of OH-mCPP showed a significant correlation with CYP2D6 activity, and the reaction was markedly inhibited by quinidine, a specific CYP2D6 inhibitor. nih.gov

Similarly, for other piperazine-based compounds like benzylpiperazine (BZP), single or double hydroxylation of the aromatic ring is a major metabolic route catalyzed by CYP450 enzymes. researchgate.net This suggests that the chlorophenyl moiety of this compound is a likely site for hydroxylation, a key step in its metabolic clearance.

Table 1: Key Cytochrome P450 Enzymes in the Hydroxylation of Related Piperazine Compounds

| Compound | Enzyme(s) | Metabolite(s) | Preclinical Model |

| m-Chlorophenylpiperazine (mCPP) | CYP2D6 | p-hydroxy-mCPP (OH-mCPP) | Human Liver Microsomes, cDNA-expressed CYPs |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Hydroxylated BZP | Human Liver Microsomes |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Hydroxylated TFMPP | Human Liver Microsomes |

N-Dealkylation Processes

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is another significant Phase I metabolic pathway for piperazine derivatives. researchgate.net This process is catalyzed by cytochrome P450 enzymes and results in the formation of a secondary amine metabolite. For benzylpiperazine (BZP), N-dealkylation is one of the two major metabolic pathways, alongside hydroxylation. researchgate.net Given the piperazine ring structure in this compound, which contains two nitrogen atoms, N-dealkylation is a plausible biotransformation route. This would involve the enzymatic cleavage of the group attached to one of the piperazine nitrogens, although the specific group would depend on the full structure of any larger molecule containing this moiety.

Beyond aromatic hydroxylation and N-dealkylation, other oxidative reactions can occur on the piperazine scaffold. Studies on a series of piperazin-1-ylpyridazines have shown that oxidation can occur at one of the nitrogen atoms within the piperazine ring. nih.gov This N-oxidation leads to the formation of N-oxide metabolites. Such transformations represent an alternative pathway for the initial metabolic modification of the piperazine core structure.

Characterization of Phase II Metabolic Conjugates

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate. upol.czupol.cz These reactions generally increase the water solubility of the compound, facilitating its excretion from the body. upol.cz

Glucuronidation is a major Phase II detoxification pathway for a vast number of drugs. upol.cz This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphoglucuronic acid (UDPGA) to a suitable functional group on the substrate. nih.gov

For piperazine-containing drugs, N-glucuronidation is a particularly important metabolic pathway. nih.gov Research on several piperazine drugs has demonstrated that UGT2B10 is a high-affinity enzyme primarily responsible for their hepatic N-glucuronidation. nih.gov UGT1A4 has also been identified as a contributing enzyme in this process. nih.gov However, significant species differences have been observed, with liver microsomes from common preclinical animal models (mouse, rat, dog, and monkey) showing minimal to no N-glucuronidation activity for some piperazine compounds compared to human liver microsomes. nih.gov This highlights the importance of selecting appropriate preclinical models for metabolic studies. The nitrogen atoms in the piperazine ring of this compound make it a prime candidate for N-glucuronidation.

Table 2: UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Piperazine-Containing Drugs

| Drug Class | Key Enzyme(s) | Type of Conjugation | Preclinical Model |

| Piperazine-containing antihistamines & antidepressants | UGT2B10, UGT1A4 | N-glucuronidation | Expressed UGT enzymes, Human and Animal Liver Microsomes |

Sulfation Pathways

Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. nih.gov This process also increases the hydrophilicity of the metabolite, aiding in its elimination.

In the context of piperazine derivatives, the hydroxylated metabolites formed during Phase I are susceptible to sulfation. For example, after the hydroxylation of the aromatic ring of benzylpiperazine (BZP), the resulting hydroxyl group can undergo conjugation with sulfuric acid. researchgate.net Therefore, it is anticipated that hydroxylated metabolites of this compound would be further metabolized through sulfation pathways in preclinical models.

Formation of Other Conjugates (e.g., Taurine (B1682933), Glutathione (B108866) Adducts)

The formation of conjugates with endogenous molecules like taurine and glutathione represents a critical pathway in the detoxification and elimination of xenobiotics. While direct evidence for the formation of taurine or glutathione adducts with this compound is not extensively documented, the general principles of drug metabolism allow for postulation.

Taurine Conjugation: This process involves the attachment of taurine to a carboxylic acid group on a drug molecule or its metabolite. nih.govnih.gov It is a significant metabolic route for certain compounds in species like dogs. nih.gov For this compound, this pathway would likely require prior metabolism to introduce a carboxylic acid moiety, for instance, through oxidation of the piperazine ring followed by ring opening. Studies on other xenobiotics have demonstrated that taurine conjugation can be a dose-dependent and saturable pathway, influencing the compound's pharmacokinetic profile. nih.gov

Glutathione (GSH) Adducts: Glutathione conjugation is a major detoxification mechanism, protecting cells from reactive electrophilic species. This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the GSH thiol group on an electrophilic center in the drug molecule. nih.gov The formation of GSH adducts from piperazine-containing compounds often occurs after an initial cytochrome P450-mediated oxidation, which generates a reactive intermediate. nih.gov Medicinal chemistry efforts for other drug candidates have focused on modifying molecular structures to reduce the formation of such GSH adducts. nih.gov The potential for this compound to form GSH adducts would likely be linked to the generation of reactive intermediates during its Phase I metabolism.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, UGTs, COMT)

The biotransformation of piperazine-containing compounds is complex, involving a variety of Phase I and Phase II enzyme systems. The primary enzymes implicated in the metabolism of the chlorophenylpiperazine (B10847632) class are the Cytochrome P450 (CYP) monooxygenases.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility and excretion of drugs. For piperazine-containing compounds, N-glucuronidation can occur on the piperazine ring's nitrogen atoms. Studies on other complex molecules containing a piperazine moiety have identified N-glucuronide conjugates as significant metabolites in both animal models and humans. researchgate.net

Catechol-O-methyltransferase (COMT): COMT is an enzyme that primarily catalyzes the transfer of a methyl group to catechol-like structures. Its role in the metabolism of this compound would be secondary, becoming relevant only after the formation of a catechol metabolite through successive hydroxylation reactions on the phenyl ring.

Table 1: Enzyme Systems Implicated in the Metabolism of Chlorophenylpiperazine Analogs

| Enzyme System | Role in Metabolism | Supporting Evidence for Analogs |

|---|---|---|

| Cytochrome P450 (CYP) | Primary oxidative metabolism (Phase I) | CYP2D6: Major enzyme for p-hydroxylation of m-chlorophenylpiperazine. nih.gov |

| CYP3A4 & CYP1A2: Involved in the metabolism of various other piperazine derivatives. rsc.org | ||

| UGTs | Glucuronide conjugation (Phase II) | N-glucuronides of piperazine moieties identified as metabolites for other drugs. researchgate.net |

| COMT | Methylation of catechol metabolites (Phase II) | Hypothetical pathway, contingent on the formation of dihydroxy-chlorophenyl metabolites. |

Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's in vivo half-life and clearance. dergipark.org.tr This assessment is typically performed using in vitro systems like liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comthermofisher.com

Microsomal Stability: Liver microsomes are a subcellular fraction rich in CYP enzymes and are often used to evaluate Phase I metabolic stability. dergipark.org.tr Studies on a series of piperazin-1-ylpyridazines revealed that these compounds can be rapidly metabolized in mouse and human liver microsomes, with some analogs showing half-lives (t½) as short as 2-3 minutes. rsc.org This high clearance is often attributed to the metabolic lability of the piperazine ring. The stability is highly dependent on the presence of cofactors like NADPH, which is essential for CYP enzyme activity. dergipark.org.tr

Hepatocyte Stability: Hepatocytes provide a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as transporters. thermofisher.com This allows for a more comprehensive assessment of metabolic clearance. Cryopreserved hepatocytes from various species (human, rat, dog, monkey) are commonly used to evaluate interspecies differences in metabolism and to generate in vitro intrinsic clearance (Clint) values. thermofisher.comnih.gov For some compounds, a good correlation can be found between stability in NADPH-supplemented microsomal assays and hepatocyte assays, suggesting a primary role for CYP-mediated metabolism. nih.gov

Table 2: Illustrative Metabolic Stability of Piperazine Analogs in Liver Microsomes

| Compound Class | System | Key Findings | Reference |

|---|---|---|---|

| Piperazin-1-ylpyridazines | Mouse & Human Liver Microsomes (MLM/HLM) | Extremely rapid metabolism observed (t½ ≈ 2-3 min), indicating high intrinsic clearance. | rsc.org |

| Hydrazone-sulfonate derivative | Rat Liver Microsomes | Stability was highly dependent on the presence of the NADPH cofactor, indicating CYP-mediated metabolism. | dergipark.org.tr |

Note: This table presents data for related compound classes to illustrate the metabolic behavior of piperazine-containing structures. Specific data for this compound is not available.

In Vivo Metabolite Profiling in Animal Models (e.g., Rodent, Dog, Monkey)

In vivo metabolite profiling in preclinical species is essential to understand the metabolic fate of a drug candidate and to identify major circulating metabolites. Species differences in metabolism are common and can have significant toxicological and pharmacokinetic implications. nih.gov

While a specific in vivo metabolite profile for this compound is not described in the reviewed literature, studies with related compounds provide valuable insights into potential species differences.

Rodent (Rat): For some piperazine derivatives, rat hepatocytes have been shown to be highly active in metabolism, leading to high intrinsic clearance values. mdpi.com

Dog: The dog model can exhibit unique metabolic pathways. For instance, taurine conjugation of carboxylic acid metabolites can be more prominent in dogs compared to other species. nih.gov In studies of other compounds, dogs have shown substantially higher metabolic conversion compared to rats and humans, coupled with slower elimination. nih.gov

Monkey (Cynomolgus): The cynomolgus monkey is often considered a good model for predicting human metabolism due to similarities in CYP expression. mdpi.com However, significant differences can still exist. For some piperazine-derived compounds, monkey hepatocytes metabolized them rapidly. mdpi.com For other compounds, monkey hepatocytes showed lower clearance rates compared to rat cells. mdpi.com

Table 3: Summary of In Vivo Metabolic Observations in Animal Models for Related Compounds

| Species | General Metabolic Observations for Analogs | Reference |

|---|---|---|

| Rat | Often show high metabolic capacity for piperazine-containing compounds. | mdpi.com |

| Dog | Can exhibit higher overall metabolic conversion and unique conjugation pathways (e.g., taurine). Slower elimination has been noted for some chlorophenoxy compounds. | nih.govnih.gov |

| Monkey | Often used to predict human metabolism, but species-specific differences in clearance rates are still observed. | mdpi.com |

Note: This table summarizes general findings for related compounds to provide context on potential species differences in the metabolism of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Piperazine (B1678402) Ring and Substituents

The piperazine ring is a versatile scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds targeting a wide range of receptors. Its two nitrogen atoms offer key sites for chemical modification, which significantly influences the pharmacological profile of the resulting molecules.

Systematic modifications of the piperazine ring and its substituents in analogues of (R)-2-(4-chlorophenyl)piperazine have demonstrated that even minor structural changes can lead to substantial differences in biological activity. The N-1 and N-4 positions of the piperazine moiety are common points of derivatization. For instance, in a series of 1-aryl-4-alkylpiperazines, N-4 substitution with a chain ending in a benzamido group was found to produce high-affinity ligands for the dopamine (B1211576) D4 receptor. However, modifying the amide bond or elongating the alkyl chain connecting the benzamide (B126) to the piperazine ring resulted in a decrease in D4 receptor affinity. nih.gov

The nature of the substituent at the N-4 position is crucial. Studies on 1-(3-chlorophenyl)piperazines showed that N-4 hydrocarbon substituents engage in hydrophobic interactions with the 5-HT1A receptor, while these forces are less significant for binding to 5-HT2 receptors. This highlights how substituents can modulate not only affinity but also selectivity between different receptor subtypes.

Furthermore, replacing the piperazine ring with other heterocyclic structures, such as piperidine (B6355638), can have a profound impact on activity. In a series of histamine (B1213489) H3 receptor (H3R) ligands, replacing a piperazine ring with a piperidine ring did not significantly affect affinity for H3R but dramatically increased affinity for the sigma-1 receptor (σ1R). This suggests that the piperidine core is a key element for dual H3/σ1 receptor activity in that specific chemical series. Conversely, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) has been shown to decrease the anticancer activity in other contexts.

Influence of the 4-chlorophenyl Moiety on Biological Activity

The 4-chlorophenyl group is a critical pharmacophoric element in many biologically active piperazine derivatives. Its electronic and steric properties significantly modulate the interaction of the molecule with its biological targets. The position and nature of the halogen substituent on the phenyl ring are key determinants of potency and selectivity.

In studies of N-phenylpiperazine analogues, the introduction of chloro-substituents has been explored to enhance selectivity for various receptors. For example, the discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine exhibits high affinity for the dopamine transporter (DAT) underscores the role of the chloro-substituent in directing the molecule's pharmacological profile. mdpi.comnih.gov While this compound is an isomer of the 4-chloro derivative, it points to the general importance of the chlorophenyl moiety for DAT interaction.

The position of the chlorine atom is also vital. In certain series of anticancer agents, a chlorine atom at the para-position (4-position) of the aryl ring was associated with the highest cytotoxic potential compared to ortho- or meta-positions. In other studies on phenylpiperazine derivatives targeting dopamine and serotonin (B10506) receptors, ortho-substitution on the phenyl ring, including with chlorine, was found to be the most preferred modification for increasing affinity for the dopamine D2 receptor. nih.gov This indicates that the optimal substitution pattern is target-dependent.

Impact of Chiral Configuration on Receptor Binding and Activity

The introduction of a substituent at the C-2 position of the piperazine ring, as in this compound, creates a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to diastereomeric interactions with different energies and binding affinities for each enantiomer. The enantiomer with the higher affinity or desired activity is termed the "eutomer," while the less active one is the "distomer."

For a new chiral drug to be approved, regulatory agencies often require that each enantiomer be studied in detail to characterize its specific pharmacological and toxicological profile. ijrrjournal.com This has driven the development of asymmetric synthesis methods to produce enantiomerically pure compounds. ijrrjournal.comnih.gov

Despite the clear importance of stereochemistry, a detailed review of the available scientific literature did not yield specific studies directly comparing the receptor binding affinities or functional activities of the (R)- and (S)-enantiomers of 2-(4-chlorophenyl)piperazine (B2986007). However, studies on other chiral piperazine derivatives strongly suggest that the stereochemistry at the C-2 position is a critical determinant of biological activity. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed much stronger analgesic activity than their corresponding R-(-) enantiomers. mdpi.com In one case, the S-(+) enantiomer was 105 times more potent than morphine, while the R-(-) enantiomer of a related analogue displayed narcotic antagonist activity. mdpi.com This demonstrates not only a quantitative difference in potency but also a qualitative difference in the pharmacological action between enantiomers.

Given these findings in structurally related compounds, it is highly probable that this compound and its (S)-enantiomer possess distinct pharmacological profiles. The specific three-dimensional arrangement of the 4-chlorophenyl group relative to the piperazine ring in the (R)-configuration will dictate its optimal fit within the binding pocket of its target receptor(s), influencing both affinity and efficacy.

Correlation between Structural Features and Pharmacological Profile

The pharmacological profile of this compound and its analogues is a direct consequence of the interplay between its various structural components. The correlation of specific features with biological outcomes allows for the rational design of new molecules with desired activities, such as enhanced potency or improved selectivity.

A key structural feature is the arylpiperazine moiety itself, which is a common template for ligands targeting aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. nih.govnih.gov The basic nitrogen of the piperazine ring is often a critical interaction point, typically forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.

The substitution pattern on the phenyl ring dictates affinity and selectivity. As noted previously, chlorination of the phenyl ring can confer high affinity for the dopamine transporter (DAT). mdpi.comnih.gov The position of this substituent is also critical; for instance, ortho-substitution on the phenyl ring of arylpiperazines tends to increase affinity for the D2 receptor compared to the unsubstituted parent compound. nih.gov

The nature of the second nitrogen (N-4) of the piperazine ring is another major determinant of the pharmacological profile. Substitution at this position with long alkyl chains containing terminal amide or imide groups can produce potent and selective ligands for various receptors. For example, arylpiperazines with a four-carbon chain terminating in a phthalimido group have been shown to be high-affinity ligands for the 5-HT1A receptor.

Derivation of Pharmacophore Models for Target Interaction

Pharmacophore models are three-dimensional representations of the essential steric and electronic features that a ligand must possess to ensure optimal interaction with a specific biological target. These models are invaluable tools in drug discovery for virtual screening and rational drug design. For arylpiperazine derivatives, pharmacophore models have been developed for several key targets, including dopamine and serotonin receptors.

A typical pharmacophore model for aminergic GPCR ligands, such as those targeting dopamine D2 or serotonin 5-HT1A receptors, includes several key features:

A basic nitrogen atom: This is usually represented as a positive ionizable feature, which forms a crucial electrostatic interaction or salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's binding site.

One or more aromatic rings: These are represented as aromatic or hydrophobic features that engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrogen bond acceptors/donors: These features can be present on the aryl substituents or on the moiety attached to the N-4 position of the piperazine, forming key hydrogen bonds that anchor the ligand and contribute to affinity.

Hydrophobic features: These represent lipophilic parts of the molecule that occupy hydrophobic pockets within the receptor.

For instance, a pharmacophore model for dopamine transporter (DAT) inhibitors was constructed based on known ligands, featuring a hydrogen-bond acceptor nitrogen atom in a ring system and two aromatic rings at specific distances from the nitrogen. mdpi.com Similarly, pharmacophore models for D3 receptor-selective ligands often incorporate features that allow for interaction with a secondary binding site unique to the D3 subtype, in addition to the primary orthosteric site.

The development of these models often involves aligning a set of active compounds and identifying their common chemical features, or they can be derived directly from the crystal structure of a ligand-receptor complex. These models then serve as 3D queries to search large chemical databases for novel compounds that match the required features, accelerating the discovery of new potential drug candidates.

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, structure-activity relationships are increasingly analyzed through the lens of ligand efficiency metrics. These metrics help to assess the quality of a compound and guide the optimization process by normalizing potency for factors like size and lipophilicity.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -RTln(Kᵢ) / N where Kᵢ is the binding affinity and N is the number of heavy atoms. LE helps identify small, efficient fragments that can be grown into more potent leads without becoming excessively large. For example, in a fragment-based drug design campaign targeting the β1-adrenergic receptor, initial phenylpiperazine hits were identified with good ligand efficiencies (e.g., LE > 0.4). Subsequent optimization focused on analogues that maintained or improved this efficiency while increasing affinity.

Lipophilicity (often measured as logP or logD) is a critical property that influences solubility, permeability, metabolism, and off-target toxicity. While high lipophilicity can sometimes increase binding affinity through non-specific hydrophobic interactions, it is often associated with poor pharmacokinetic properties and promiscuity.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Index (LLE), combines potency and lipophilicity to assess how effectively a compound utilizes its lipophilicity to achieve binding affinity. It is calculated as: LipE = pKᵢ - logP A higher LipE value is generally desirable, as it indicates that potency is being achieved without a disproportionate increase in lipophilicity. In the development of P-glycoprotein inhibitors, it was noted that while high lipophilicity was a general requirement for high potency, the most promising compounds for further development were those with better LipE values. It has been suggested that an optimal drug candidate might have a LipE greater than 5 and a clogP between 2 and 3, although many potent ligands, particularly for membrane-embedded targets, fall outside this range.

These efficiency metrics are crucial for guiding lead optimization. The goal is to increase potency (and thus pKᵢ) while controlling or even reducing the number of heavy atoms and lipophilicity, thereby maximizing LE and LipE and increasing the likelihood of developing a successful drug candidate.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of molecules. While specific DFT studies on (R)-2-(4-chlorophenyl)piperazine are not extensively detailed in the provided literature, research on closely related analogs like 1-(4-chlorophenyl)piperazine (B178656) (14CPP) offers valuable insights.

A study on 14CPP utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to examine its conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors. dergipark.org.tr Such calculations help in understanding the molecule's stable conformations and electronic distribution, which are crucial for its interaction with biological receptors. The correlation between experimentally obtained data and theoretical calculations in these studies is generally good, validating the computational models used. dergipark.org.tr These methods can also determine the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides information about the molecule's reactivity and stability. dergipark.org.tr

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its derivatives interact with protein receptors at the atomic level.

Molecular docking studies have been crucial in identifying the potential of various piperazine (B1678402) derivatives as inhibitors for different biological targets. For instance, in the development of novel anticancer agents, molecular docking has been used to assess the binding of quinazolinone derivatives containing a piperazine ring within the binding pocket of target proteins. researchgate.netscispace.com These studies help in rational drug design by visualizing the interactions between the ligand and the active site of the receptor. researchgate.net

A critical application of molecular docking is the identification of the binding pocket on a target receptor and the key amino acid residues that interact with the ligand. This information is fundamental for understanding the mechanism of action and for designing more potent and selective molecules.

For example, in studies of arylpiperazine derivatives as androgen receptor (AR) antagonists, molecular docking has been used to identify that these compounds primarily bind to the AR ligand-binding pocket (LBP) through hydrophobic interactions. nih.gov Similarly, in the context of SARS-CoV-2, computational analyses have identified key interacting amino acid residues in the receptor-binding domain (RBD) that are crucial for its interaction with the ACE2 receptor. nih.gov The identification of these "hotspot" residues is essential for the development of inhibitors. nih.govnih.gov The process often involves defining the binding pocket by selecting residues within a certain distance of a known ligand. mdpi.com

Beyond identifying the binding site, molecular docking algorithms can predict the binding affinity and the most likely binding poses (modes) of a ligand within the receptor's active site. The binding affinity is often expressed as a docking score, where a lower score typically indicates a more favorable interaction.